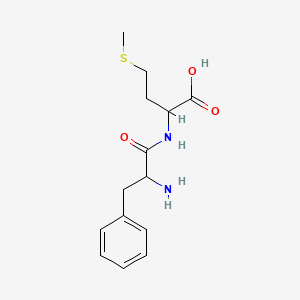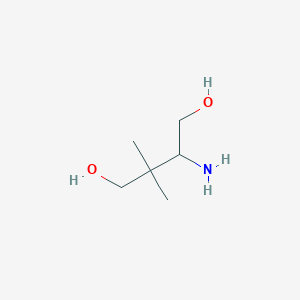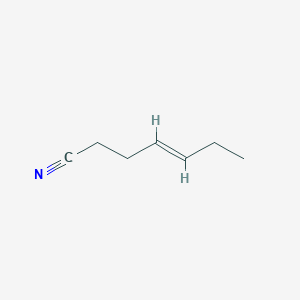![molecular formula C6H9Br2N B13542020 (1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)
(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,6R)-7,7-dibromo-3-azabicyclo[410]heptane is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
The synthesis of rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane can be achieved through several routes. One common method involves the cyclopropanation of aza-1,6-enynes under oxidative conditions. This transition-metal-free methodology allows for the formation of functionalized azabicyclo[4.1.0]heptane derivatives in a single step under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Analyse Chemischer Reaktionen
rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may be studied for their biological activity.
Industry: Used in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism by which rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets and pathways. The exact mechanism can vary depending on the specific application and the derivatives used. Generally, the compound’s structure allows it to interact with various biological molecules, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
- rac-(1R,6R,7R)-2-oxabicyclo[4.1.0]heptane-7-carboxylic acid
- rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane
These compounds share a similar bicyclic structure but differ in their functional groups and specific properties The uniqueness of rac-(1R,6R)-7,7-dibromo-3-azabicyclo[41
Eigenschaften
Molekularformel |
C6H9Br2N |
|---|---|
Molekulargewicht |
254.95 g/mol |
IUPAC-Name |
(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m1/s1 |
InChI-Schlüssel |
AJNIXRINLKCETA-UHNVWZDZSA-N |
Isomerische SMILES |
C1CNC[C@H]2[C@@H]1C2(Br)Br |
Kanonische SMILES |
C1CNCC2C1C2(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)



![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)







![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
